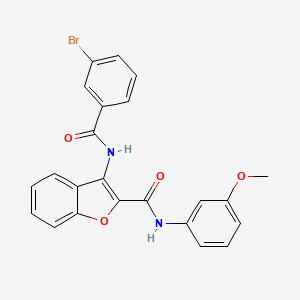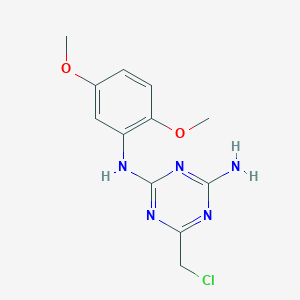
Bis(2,2-difluoroethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-difluoroethyl)amine hydrochloride is a chemical compound with the CAS Number: 1782437-82-4 . It is a powder in physical form and has a molecular weight of 181.56 .
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 181.56 . The storage temperature is room temperature . The melting point is 175-176 .Mécanisme D'action
Target of Action
Bis(2,2-difluoroethyl)amine hydrochloride primarily targets heteroatom nucleophiles such as thiol, amine, and alcohol . These nucleophiles play a crucial role in various biochemical reactions, serving as the sites for electrophilic attack during the process of bond formation.
Mode of Action
The compound interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The result of this interaction is the formation of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
Its molecular weight is 18156 , which may influence its absorption and distribution in the body
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,2-difluoroethyl)amine hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily increased by recrystallization. This compound has also been found to be stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, this compound has some limitations as well. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Bis(2,2-difluoroethyl)amine hydrochloride. One potential area of research is the development of this compound analogs with improved biological activity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and inflammation. Finally, the use of this compound as a research tool for the study of oxidative stress and antioxidant defense mechanisms could also be explored.
In conclusion, this compound is a synthetic compound with a wide range of biological activities. It has been extensively used in scientific research due to its antitumor, anti-inflammatory, and analgesic effects. The synthesis method of this compound is relatively simple, and its purity can be easily increased by recrystallization. However, this compound is highly toxic and must be handled with care. Future research on this compound could lead to the development of new drugs for the treatment of cancer and inflammation, as well as the study of oxidative stress and antioxidant defense mechanisms.
Méthodes De Synthèse
Bis(2,2-difluoroethyl)amine hydrochloride can be synthesized by reacting 2,2-difluoroethylamine with hydrogen chloride gas. The reaction takes place at room temperature, and the yield of the product is about 95%. The purity of the product can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
Bis(2,2-difluoroethyl)amine hydrochloride has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Safety and Hazards
Bis(2,2-difluoroethyl)amine hydrochloride is classified under GHS07 for safety . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N.ClH/c5-3(6)1-9-2-4(7)8;/h3-4,9H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUMIQXLHCCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NCC(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782437-82-4 |
Source


|
| Record name | bis(2,2-difluoroethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)




![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)



